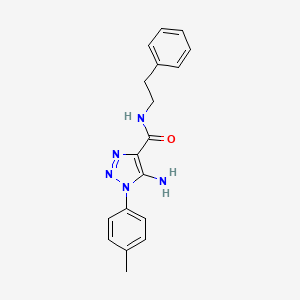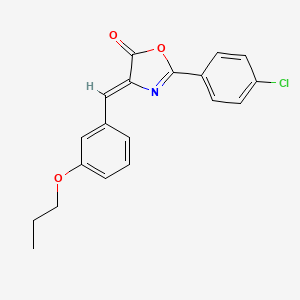![molecular formula C20H18FN3O3 B4734913 ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4734913.png)
ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as FAP, is a chemical compound that has gained significant attention in the field of scientific research. FAP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
The mechanism of action of FAP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and neurodegeneration. FAP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. FAP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. Furthermore, FAP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
FAP has been shown to have various biochemical and physiological effects. In cancer cells, FAP has been shown to induce apoptosis and inhibit cell proliferation. FAP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, FAP has been shown to reduce oxidative stress and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
FAP has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and it has a high purity yield. FAP is also stable under normal laboratory conditions and can be easily stored. However, FAP has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, FAP has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of FAP. One potential direction is the development of FAP analogs that have improved pharmacological properties, such as increased solubility and longer half-life. Another direction is the study of FAP in combination with other drugs or therapies for the treatment of various diseases. Furthermore, the study of FAP in animal models of disease could provide valuable insights into its potential therapeutic applications. Finally, the development of FAP-based diagnostic tools could provide a new approach for the early detection and diagnosis of various diseases.
Applications De Recherche Scientifique
FAP has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, FAP has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FAP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, FAP has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-2-27-20(26)17-13-22-24(16-6-4-3-5-7-16)19(17)23-18(25)12-14-8-10-15(21)11-9-14/h3-11,13H,2,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWADGDRJPSKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-{[2-(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4734830.png)

![N-(2-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4734854.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4734868.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B4734874.png)
![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4734897.png)
![4-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4734899.png)
![2-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4734901.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)



![ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4734933.png)
